molecular formula C7H11ClN2O B12291807 1-(3-Pyridinyl)-2-hydroxyethylamine dihydrochloride

1-(3-Pyridinyl)-2-hydroxyethylamine dihydrochloride

Cat. No.: B12291807
M. Wt: 174.63 g/mol
InChI Key: YFHAPDPDCSTMJL-UHFFFAOYSA-N
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Description

®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride is a chiral compound that features a pyridine ring substituted with an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and a chiral amine.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using a suitable amine source under controlled conditions to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, amines, and other functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride is investigated for its potential therapeutic applications. It may act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(pyridin-4-yl)ethanol hydrochloride
  • 2-Amino-2-(pyridin-2-yl)ethanol hydrochloride
  • 2-Amino-2-(pyridin-3-yl)propanol hydrochloride

Uniqueness

®-2-Amino-2-(pyridin-3-yl)ethanol hydrochloride is unique due to its specific chiral configuration and the position of the aminoethanol group on the pyridine ring. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers and analogs.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2-amino-2-pyridin-3-ylethanol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-7(5-10)6-2-1-3-9-4-6;/h1-4,7,10H,5,8H2;1H

InChI Key

YFHAPDPDCSTMJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CO)N.Cl

Origin of Product

United States

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